p-Decyloxyphenol
Overview
Description
. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Decyloxyphenol can be synthesized through the etherification of phenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
Phenol+Decyl BromideK2CO3,Refluxthis compound+KBr
Industrial Production Methods: Industrial production of this compound may involve similar etherification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: p-Decyloxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
p-Decyloxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature
Mechanism of Action
The mechanism of action of p-Decyloxyphenol involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity .
Comparison with Similar Compounds
p-Octyloxyphenol: Similar structure but with an eight-carbon alkyl chain.
p-Dodecyloxyphenol: Similar structure but with a twelve-carbon alkyl chain.
p-Methoxyphenol (Guaiacol): Contains a methoxy group instead of a decyloxy group.
Uniqueness: p-Decyloxyphenol’s unique feature is its ten-carbon alkyl chain, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers .
Properties
IUPAC Name |
4-decoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13,17H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKQJPPILAVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394483 | |
Record name | p-Decyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35108-00-0 | |
Record name | p-Decyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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